2,3-Dimethylpyrido[2,3-b]pyrazine
Overview
Description
2,3-Dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings
Mechanism of Action
Target of Action
2,3-Dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound that has been shown to exhibit a wide range of biological applications .
Mode of Action
For instance, inhibition of PI3K isozymes can disrupt signal transduction pathways, affecting cell growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. Inhibition of PI3K isozymes can affect multiple signaling pathways, including those involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound inhibits PI3K isozymes, it could lead to reduced cell growth and proliferation . The compound has also been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity .
Biochemical Analysis
Biochemical Properties
2,3-Dimethylpyrido[2,3-b]pyrazine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit remarkable contributions towards nonlinear optical (NLO) technological applications . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly defined in the literature.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. Pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly understood. It is known that pyrazine derivatives can act as kinase inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with diketones under acidic conditions. Another approach is the cyclization of 2,3-diaminopyridine with α,β-unsaturated carbonyl compounds. These reactions are usually carried out under reflux conditions with suitable solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dimethylpyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: Lacks the methyl groups at positions 2 and 3.
2,3-Dimethylpyrazine: Contains only the pyrazine ring with methyl groups at positions 2 and 3.
2,3-Dimethylpyridine: Contains only the pyridine ring with methyl groups at positions 2 and 3.
Uniqueness
2,3-Dimethylpyrido[2,3-b]pyrazine is unique due to the presence of both pyridine and pyrazine rings, which confer distinct electronic and steric properties. The methyl groups at positions 2 and 3 further enhance its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,3-dimethylpyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7(2)12-9-8(11-6)4-3-5-10-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSBLMVKFMRPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291145 | |
Record name | 2,3-dimethylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-32-7 | |
Record name | 2,3-Dimethylpyrido[2,3-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7154-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 73507 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000736808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dimethylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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